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Compound of Interest

Compound Name: Methyl sinapate

Cat. No.: B126888 Get Quote

Introduction

Methyl sinapate is a naturally occurring hydroxycinnamic acid ester, found in a variety of

plants. It is recognized for its antioxidant and UV-screening properties, making it a compound

of interest for researchers in fields such as natural product chemistry, pharmacology, and

cosmetics science. This guide provides a comprehensive overview of the key spectroscopic

data for methyl sinapate, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), to aid in its identification and characterization.

Spectroscopic Data
The spectroscopic data for methyl sinapate is summarized in the following tables. This

information is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data for Methyl Sinapate

Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.62 d 15.9 H-7

6.75 s H-2', H-6'

6.29 d 15.9 H-8

5.86 s 4'-OH

3.93 s 3'-OCH₃, 5'-OCH₃

3.79 s 1-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for Methyl Sinapate

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

167.5 C-9

147.0 C-3', C-5'

145.4 C-7

137.9 C-4'

126.1 C-1'

115.4 C-8

105.4 C-2', C-6'

56.4 3'-OCH₃, 5'-OCH₃

51.7 1-OCH₃

Table 3: IR Spectroscopic Data for Methyl Sinapate
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Wavenumber (cm⁻¹) Description of Vibration

3528 O-H stretching

3004 C-H aromatic stretching

2949 C-H aliphatic stretching

1709 C=O ester stretching

1634 C=C stretching

1602, 1515 Aromatic ring C=C stretching

1427 C-H bending

1334 C-O stretching

1111 O-CH₃ stretching

980 =C-H out-of-plane bending (trans)

Table 4: Mass Spectrometry Data for Methyl Sinapate

m/z Relative Intensity (%) Proposed Fragment

238 100 [M]⁺

207 75 [M - OCH₃]⁺

192 20 [M - OCH₃ - CH₃]⁺

179 15 [M - COOCH₃]⁺

148 10 [M - COOCH₃ - OCH₃]⁺

121 8 [C₇H₅O₂]⁺

77 5 [C₆H₅]⁺

Experimental Protocols
The following protocols provide a general methodology for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation
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used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of methyl sinapate for structural elucidation.

Materials and Equipment:

Methyl sinapate sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of methyl sinapate in 0.6-0.7 mL of

CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90°, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve

a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 200-220 ppm, a pulse width of 90°, a

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and

coupling constants.

Identify the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of methyl sinapate to identify its functional groups.

Materials and Equipment:

Methyl sinapate sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:
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Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of methyl sinapate with approximately 100-200 mg of dry

KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of methyl sinapate.

Materials and Equipment:

Methyl sinapate sample

Methanol or other suitable solvent, HPLC grade

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI

or Electron Ionization - EI)

Procedure:
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Sample Preparation:

Prepare a dilute solution of methyl sinapate (e.g., 1-10 µg/mL) in a suitable solvent like

methanol.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration compound.

Set the parameters for the ion source (e.g., for ESI: capillary voltage, cone voltage,

desolvation gas flow, and temperature; for EI: ionization energy).

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., LC-MS or GC-MS).

Acquire the mass spectrum.

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺, etc.).

Identify the major fragment ions and propose their structures based on the mass

differences from the molecular ion and other fragments.

Determine the relative intensities of the observed peaks.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methyl sinapate.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion
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Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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